![molecular formula C23H22FN3O3S B2442182 2-(4-Fluorobenzamido)-N-(3-Methoxyphenethyl)-5,6-Dihydro-4H-cyclopenta[d]thiazol-4-carboxamid CAS No. 942004-98-0](/img/structure/B2442182.png)
2-(4-Fluorobenzamido)-N-(3-Methoxyphenethyl)-5,6-Dihydro-4H-cyclopenta[d]thiazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorobenzamido)-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H22FN3O3S and its molecular weight is 439.51. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorobenzamido)-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorobenzamido)-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung von Diabetes
Die Verbindung wurde auf ihr Potenzial zur Behandlung von Diabetes untersucht. Sie hat in vitro und in vivo schützende Wirkungen gegen Hyperglykämie gezeigt . In einem Tiermodell wurde festgestellt, dass die Verbindung die Insulinempfindlichkeit verbessert, das Lipidprofil reguliert und Entzündungs- und oxidative Stressmarker reduziert .
Entzündungshemmende Eigenschaften
Die Verbindung hat entzündungshemmende Eigenschaften gezeigt. Es wurde festgestellt, dass sie die Spiegel proinflammatorischer Zytokine bei Streptozotocin-induzierten diabetischen Ratten reduziert .
Antioxidative Eigenschaften
Die Verbindung hat antioxidative Eigenschaften. Es wurde festgestellt, dass sie die Spiegel von Glutathion (GSH), Katalase (CAT), Superoxiddismutase (SOD) erhöht und den Spiegel von Malondialdehyd (MDA) senkt, die Marker für oxidativen Stress sind .
Lipidregulation
Es wurde festgestellt, dass die Verbindung Lipidprofile reguliert. Sie senkte die Serumspiegel von Triglyceriden (TG), Gesamtcholesterin (TC), Low-Density-Lipoprotein-Cholesterin (LDL-C) und Very-Low-Density-Lipoprotein-Cholesterin (VLDL-C) signifikant, während sie die High-Density-Lipoprotein-Cholesterin (HDL-C)-Spiegel erhöhte .
Hepatische und renale Schutzwirkung
Die Verbindung hat schützende Wirkungen gegen Leber- und Nierenschäden gezeigt. Sie stellte die erhöhten Spiegel von Alaninaminotransferase (ALT), Aspartataminotransferase (AST), Blut-Harnstoff-Stickstoff (BUN), Kreatinin (CRE) und Harnsäure bei diabetischen Ratten wieder her .
Materialwissenschaft
Die Verbindung wurde im Bereich der Materialwissenschaft auf ihre strukturellen Merkmale und Bandlücken untersucht. Dichtefunktionaltheorie (DFT)-Berechnungen wurden verwendet, um diese Eigenschaften zu bestimmen .
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be identified. Thiazole compounds have been shown to have protective effects against diabetes mellitus (dm), suggesting potential targets within the insulin signaling pathway .
Mode of Action
It has been suggested that thiazole derivatives exert their effects through antioxidant and free radical scavenging activities . This could potentially involve the modulation of redox-sensitive signaling pathways and transcription factors.
Biochemical Pathways
The compound appears to influence several biochemical pathways related to glucose metabolism, lipid profile, inflammation, and oxidative stress . It has been shown to attenuate hyperglycemia, improve insulin sensitivity, and ameliorate dyslipidemia . Furthermore, it seems to reduce levels of pro-inflammatory cytokines and oxidative stress markers .
Pharmacokinetics
In an animal model, the administration of a thiazole derivative for 4 weeks reversed the increased levels of serum glucose, insulin, and lipid parameters to normal, suggesting good bioavailability and effective systemic distribution .
Result of Action
The compound has been shown to have beneficial effects at the molecular and cellular levels. It appears to increase levels of antioxidants such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), while lowering the level of malondialdehyde (MDA), a marker of oxidative stress . It also seems to restore the levels of hepatic and renal injury markers . Histopathological studies have shown that it can normalize the morphology of pancreatic islets and reduce hepatic inflammation and lesions .
Eigenschaften
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-[2-(3-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c1-30-17-4-2-3-14(13-17)11-12-25-22(29)18-9-10-19-20(18)26-23(31-19)27-21(28)15-5-7-16(24)8-6-15/h2-8,13,18H,9-12H2,1H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAUTUCXZHVDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2442101.png)
![tert-butyl N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B2442102.png)
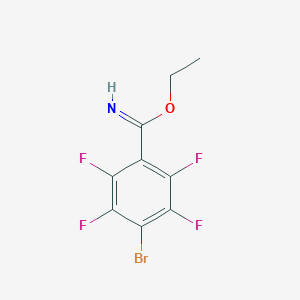
![2-(10-Methyl-2,6-dioxo-2,3,5,5a,6,11b-hexahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-5a-yl)acetic acid](/img/structure/B2442105.png)
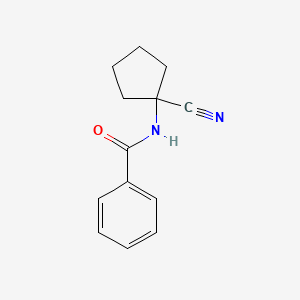
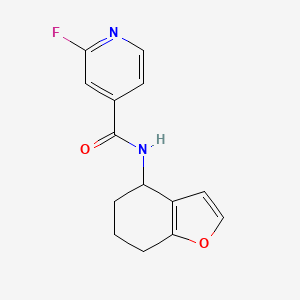
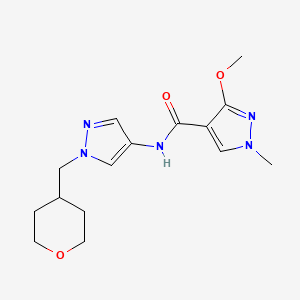
![N-Methyl-N-[2-[[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2442113.png)
![N-(4-{[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2442114.png)

![1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2442116.png)
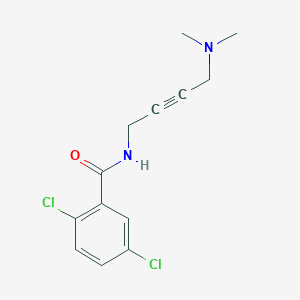
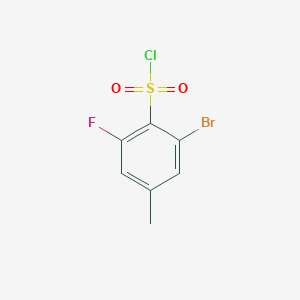
![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2442120.png)